molecular formula C14H14N2O B14670359 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone CAS No. 50464-38-5

2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone

Cat. No.: B14670359
CAS No.: 50464-38-5
M. Wt: 226.27 g/mol
InChI Key: AGMLLTCDIJQRIP-UHFFFAOYSA-N
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Description

2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound featuring a diazo group attached to a cyclohexene ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction. This involves the reaction of a diene with a dienophile to form the cyclohexene ring. The diazo group can be introduced through diazo transfer reactions, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling diazo compounds, which can be explosive.

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diazo group into other functional groups.

    Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone involves the diazo group, which can act as a source of nitrogen gas upon decomposition. This can lead to the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Diazomethane: A simpler diazo compound with similar reactivity.

    Ethyl diazoacetate: Another diazo compound used in organic synthesis.

    Diazirines: Compounds with a similar diazo group but different structural properties.

Uniqueness

2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific structure, which combines a diazo group with a cyclohexene ring and a phenyl substituent.

Properties

CAS No.

50464-38-5

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C14H14N2O/c15-16-10-14(17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-6,10,13H,7-9H2

InChI Key

AGMLLTCDIJQRIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)C=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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